5-Bromo-2-hydroxy-4-methoxybenzophenone: A Technical Guide on Structure, Synthesis, and Applications
5-Bromo-2-hydroxy-4-methoxybenzophenone: A Technical Guide on Structure, Synthesis, and Applications
Executive Summary
As a Senior Application Scientist navigating the intersection of material science and medicinal chemistry, I frequently encounter the need for highly specialized molecular scaffolds. 5-Bromo-2-hydroxy-4-methoxybenzophenone (CAS: 3286-93-9) is a prime example of such a scaffold. Derived from the ubiquitous UV filter oxybenzone (2-hydroxy-4-methoxybenzophenone), this brominated analog offers a unique combination of altered photochemical dynamics and synthetic versatility.
For drug development professionals, the aryl bromide moiety serves as an indispensable handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid diversification of the privileged benzophenone pharmacophore. For material scientists, the heavy-atom effect induced by the bromine substituent fine-tunes the molecule's UV absorption profile, making it a highly effective, red-shifted photostabilizer. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating protocol for its synthesis.
Physicochemical Profiling
To effectively utilize this compound in either synthetic workflows or formulation matrices, a precise understanding of its quantitative properties is required. The data below summarizes the core physicochemical parameters of the molecule [1].
| Property | Value |
| Chemical Name | 5-Bromo-2-hydroxy-4-methoxybenzophenone |
| CAS Number | 3286-93-9 |
| Molecular Formula | C14H11BrO3 |
| Molecular Weight | 307.14 g/mol |
| Monoisotopic Mass | 305.989 Da |
| SMILES String | COc1cc(O)c(cc1Br)C(=O)c1ccccc1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 46.5 Ų |
Structural Dynamics & Photochemical Mechanisms
The utility of 5-bromo-2-hydroxy-4-methoxybenzophenone as a UV absorber is governed by a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) .
The Causality of UV Dissipation
In its ground state (S0), the molecule exists primarily as an enol tautomer, stabilized by a strong intramolecular hydrogen bond between the 2-hydroxyl group and the adjacent carbonyl oxygen. When the molecule absorbs a UV photon, it transitions to the first excited singlet state (S1). This excitation drastically alters the electron density, increasing the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen.
This triggers a rapid (femtosecond-scale) proton transfer, yielding an excited keto tautomer. Because the keto form is highly unstable in the excited state, it rapidly undergoes non-radiative internal conversion back to the ground state, dissipating the absorbed energy as harmless vibrational heat. Finally, a reverse proton transfer restores the original enol tautomer, completing a fully reversible, non-destructive photophysical cycle.
The Heavy Atom Effect
The introduction of the bromine atom at the 5-position exerts both inductive electron-withdrawing and resonance electron-donating effects. Crucially, the "heavy atom effect" of the bromine lowers the HOMO-LUMO energy gap of the conjugated system. This results in a bathochromic shift (red-shift), extending the molecule's absorption maximum further into the UV-A spectrum compared to its non-brominated parent compound [3].
Fig 1. Excited-State Intramolecular Proton Transfer (ESIPT) mechanism for UV dissipation.
Self-Validating Synthesis Protocol
The synthesis of 5-bromo-2-hydroxy-4-methoxybenzophenone is achieved via the electrophilic aromatic bromination of 2-hydroxy-4-methoxybenzophenone.
Mechanistic Causality of Regioselectivity
The starting material features two strongly electron-donating groups (EDGs): a hydroxyl (-OH) and a methoxy (-OCH3) group. These groups activate the aromatic ring. While position 3 is electronically activated, it is sterically hindered by the adjacent -OH and -OCH3 groups. Position 5, being para to the -OH and ortho to the -OCH3, is both highly activated and sterically accessible, dictating exclusive regioselectivity at this carbon [2].
Step-by-Step Methodology & Validation Checkpoints
To ensure high yield and purity, N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br2). NBS provides a controlled, low steady-state concentration of the active electrophile, mitigating the risk of over-bromination or oxidative degradation.
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Reaction Setup: Dissolve 1.0 equivalent of 2-hydroxy-4-methoxybenzophenone in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere. Cool the solution to 0°C using an ice bath.
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Electrophile Addition: Add 1.05 equivalents of NBS portion-wise over 30 minutes. Causality: Gradual addition controls the exothermic nature of the halogenation, preventing localized heating that could lead to side reactions.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Validation Checkpoint 1 (Reaction Progress): Perform TLC analysis using an 80:20 Hexanes:Ethyl Acetate mobile phase. The brominated product will exhibit a higher Rf value than the starting material due to the increased lipophilicity imparted by the bromine atom.
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Quenching: Pour the reaction mixture into a vigorously stirring volume of ice water containing 10% aqueous sodium thiosulfate (Na2S2O3).
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Validation Checkpoint 2 (Quench Success): The thiosulfate reduces unreacted NBS/Br2. A successful quench is visually confirmed when the aqueous layer transitions from a pale yellow/orange tint to completely colorless.
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Workup: Extract the aqueous mixture three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from hot ethanol to yield pure 5-bromo-2-hydroxy-4-methoxybenzophenone.
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Validation Checkpoint 3 (Structural Confirmation): Conduct 1 H-NMR analysis. The regioselectivity is validated by the disappearance of the aromatic multiplet at the 5-position and the emergence of two distinct singlets corresponding to the isolated, para-oriented protons at positions 3 and 6 on the substituted ring.
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Fig 2. Self-validating synthesis workflow for 5-bromo-2-hydroxy-4-methoxybenzophenone.
Applications in Drug Development & Material Science
Pharmaceutical Intermediates (Cross-Coupling Handle) In drug discovery, the benzophenone core is a privileged structure frequently found in kinase inhibitors and selective estrogen receptor modulators (SERMs). The presence of the 5-bromo substituent transforms this molecule into a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). This allows medicinal chemists to systematically append diverse aryl, amine, or alkyne pharmacophores to the core structure, rapidly expanding structure-activity relationship (SAR) libraries.
Advanced Polymer Additives In material science, standard UV absorbers often suffer from migration or leaching out of polymer matrices over time. The aryl bromide functionality of 5-bromo-2-hydroxy-4-methoxybenzophenone allows it to be covalently grafted onto polymer backbones via controlled radical polymerization or condensation techniques. This results in advanced, non-leaching plastics and coatings that maintain permanent, red-shifted UV-A protection.
References
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National Center for Biotechnology Information. "5-Bromo-2-hydroxy-4-methoxybenzophenone" PubChem Compound Summary for CID 76781. Available at:[Link]
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U.S. Environmental Protection Agency. "5-Bromo-2-hydroxy-4-methoxybenzophenone - Chemical Details" CompTox Chemicals Dashboard (DTXSID60186516). Available at:[Link]
